2-((3-Methylpiperidin-1-yl)methyl)benzenethiol
Description
2-((3-Methylpiperidin-1-yl)methyl)benzenethiol is a sulfur-containing aromatic compound featuring a benzenethiol backbone substituted with a 3-methylpiperidinylmethyl group. The piperidine moiety introduces steric and electronic effects that modulate its chemical behavior, while the methyl group at the 3-position of the piperidine ring may influence conformational stability and intermolecular interactions.
Properties
IUPAC Name |
2-[(3-methylpiperidin-1-yl)methyl]benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS/c1-11-5-4-8-14(9-11)10-12-6-2-3-7-13(12)15/h2-3,6-7,11,15H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKRUGFEUPEBMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=CC=C2S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methylpiperidin-1-yl)methyl)benzenethiol typically involves the reaction of 3-methylpiperidine with benzyl chloride, followed by thiolation. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-((3-Methylpiperidin-1-yl)methyl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Corresponding sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-((3-Methylpiperidin-1-yl)methyl)benzenethiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((3-Methylpiperidin-1-yl)methyl)benzenethiol involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, while the thiol group can form covalent bonds with nucleophilic sites on proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
3-((2-Methylpiperidin-1-yl)methyl)benzenethiol
- Key Differences : The methyl group on the piperidine ring is at the 2-position instead of the 3-position. This positional isomerism affects steric hindrance and electronic distribution.
- Properties : Molecular formula C₁₃H₁₉NS (221.36 g/mol), purity ≥97% (commercially available as HR438420). The 2-methyl substitution may enhance rigidity compared to the 3-methyl analog .
2-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol (CAS 53440-31-6)
- Structure : Contains a dihydroimidazole ring instead of a piperidine group.
- Applications: Used as a synthetic intermediate and research chemical for studying metal-catalyzed reactions. Its imidazole ring enables chelation with transition metals, a property less pronounced in piperidine-based analogs .
Functional Group Analogs
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Relevance: Features an N,O-bidentate directing group, analogous to the thiol-piperidine system in the target compound.
Substituted 1,3,4-Oxadiazol-Benzothiol Derivatives
- Example: 2-(((1,3,4-Oxadiazol-2-yl)methyl)(4-(trifluoromethyl)benzyl)amino)benzothiol.
- Comparison: The oxadiazole ring introduces electron-withdrawing effects, enhancing stability under acidic conditions. In contrast, the piperidine group in the target compound may improve solubility in nonpolar media .
Data Table: Comparative Analysis of Key Compounds
*Molecular weight calculated based on structural similarity to .
Biological Activity
2-((3-Methylpiperidin-1-yl)methyl)benzenethiol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound, emphasizing its antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound 2-((3-Methylpiperidin-1-yl)methyl)benzenethiol features a benzenethiol moiety linked to a 3-methylpiperidine group. Its structure can be represented as follows:
Antimicrobial Properties
Recent studies have investigated the antimicrobial activity of 2-((3-Methylpiperidin-1-yl)methyl)benzenethiol against various bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
Table 1: Antimicrobial Activity
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro studies using various cancer cell lines revealed that 2-((3-Methylpiperidin-1-yl)methyl)benzenethiol induces apoptosis and inhibits cell proliferation.
Case Study: MCF-7 Cell Line
A study conducted on the MCF-7 breast cancer cell line showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating moderate potency.
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| HeLa | 30 | Cell cycle arrest at G2/M phase |
| A549 | 35 | Inhibition of proliferation |
The mechanism by which 2-((3-Methylpiperidin-1-yl)methyl)benzenethiol exerts its biological effects involves interaction with specific molecular targets within cells. It is hypothesized that the compound may modulate signaling pathways related to apoptosis and cell cycle regulation.
Key Pathways Affected
- Apoptosis Pathway : The compound enhances the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors.
- Cell Cycle Regulation : It appears to induce G2/M phase arrest, preventing cancer cells from dividing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
